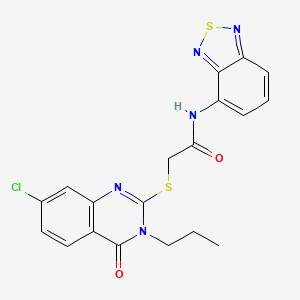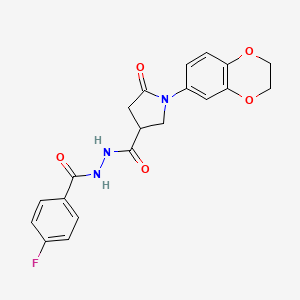![molecular formula C19H25N3O5 B7453148 [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate](/img/structure/B7453148.png)
[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate, also known as CCAB, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition has been associated with the induction of apoptosis and the inhibition of tumor growth. [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory effects. [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It has also been shown to inhibit cell proliferation by blocking the cell cycle at specific checkpoints. In addition, [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has several advantages for lab experiments, including its high purity and stability, easy synthesis, and low toxicity. However, [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for the study of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate. One potential direction is the development of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate-based therapies for cancer and inflammation. Another potential direction is the study of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate in animal models of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate and its potential off-target effects.
Méthodes De Synthèse
The synthesis of [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate involves the reaction of 3-acetamidobenzoic acid with cyclohexylisocyanate and 2-oxo-1-pyrrolidineacetamide. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is purified through several steps of chromatography and recrystallization to obtain pure [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate.
Applications De Recherche Scientifique
[1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been studied for its potential therapeutic properties in various fields of scientific research, including cancer, inflammation, and neurodegenerative diseases. [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [1-(Cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 3-acetamidobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-12(17(24)22-19(26)21-15-8-4-3-5-9-15)27-18(25)14-7-6-10-16(11-14)20-13(2)23/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H,20,23)(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIRAKRNYBMSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC1CCCCC1)OC(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(Z)-2-chloro-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B7453065.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine](/img/structure/B7453069.png)
![3-methyl-N-[1-[3-(trifluoromethyl)phenyl]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7453077.png)
![N-(2,4-dichlorophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453083.png)
![6-chloro-N-[(4-chlorophenyl)(cyclopropyl)methyl]pyridine-3-sulfonamide](/img/structure/B7453085.png)
![[2-(2-Methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B7453090.png)
![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7453095.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7453103.png)
![1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]quinoxalin-2-one](/img/structure/B7453109.png)
![2-Phenoxyethyl 2-[(4-amino-3-nitrophenyl)sulfonylamino]acetate](/img/structure/B7453110.png)


![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 3-(4-methylphenoxy)propanoate](/img/structure/B7453128.png)
![(5-Thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7453151.png)